Increased Lipophilicity (XLogP3) Compared to Non-Methylated Analog Enhances Potential Membrane Permeability
5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid exhibits a higher lipophilicity (XLogP3 = 2.1) compared to its non-methylated analog, imidazo[2,1-b]thiazole-6-carboxylic acid (XLogP3 = 1.7) [1][2]. This 0.4 unit increase in LogP indicates greater lipophilicity, a key parameter for predicting membrane permeability and oral bioavailability in drug discovery contexts [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | Imidazo[2,1-b][1,3]thiazole-6-carboxylic acid: XLogP3 = 1.7 |
| Quantified Difference | +0.4 LogP units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) [1][2] |
Why This Matters
This quantifiable difference in lipophilicity can directly influence the selection of a building block when designing compounds with specific permeability or solubility requirements.
- [1] PubChem. (2025). 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid. Compound Summary for CID 45791447. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Imidazo[2,1-b][1,3]thiazole-6-carboxylic acid. Compound Summary for CID 2759354. National Center for Biotechnology Information. View Source
